molecular formula C7H6ClNO3 B179750 3-Amino-5-chloro-2-hydroxybenzoic acid CAS No. 7180-80-5

3-Amino-5-chloro-2-hydroxybenzoic acid

Cat. No.: B179750
CAS No.: 7180-80-5
M. Wt: 187.58 g/mol
InChI Key: QVMLSLMPRXSBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-chloro-2-hydroxybenzoic acid is a substituted benzoic acid derivative with the molecular formula C 7 H 6 ClNO 3 and a molecular weight of 187.58 g/mol . Its CAS Registry Number is 7180-80-5 . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. It is related to 3-amino-5-hydroxybenzoic acid (AHBA), a known precursor in the biosynthesis of ansamycin antibiotics . Research into chloro-substituted analogues like this compound helps investigate the biosynthetic pathways of such compounds and explore the synthesis of novel chemical entities . The compound should be handled with care by trained personnel only. It is advised to use personal protective equipment, handle it in a well-ventilated area, and avoid the formation of dust and aerosols . In case of contact, wash with plenty of water and seek medical advice. This compound is intended for Research Use Only and is not classified as a drug, cosmetic, or for household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-chloro-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,9H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMLSLMPRXSBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50607760
Record name 3-Amino-5-chloro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7180-80-5
Record name 3-Amino-5-chloro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Amino 5 Chloro 2 Hydroxybenzoic Acid and Its Derivatives

Synthetic Routes to 3-Amino-5-chloro-2-hydroxybenzoic Acid

The preparation of this compound can be achieved through several synthetic pathways, primarily involving the reduction of nitro-precursors or the chlorination of amino-hydroxybenzoic acid substrates.

Reduction of Nitro-Precursors (e.g., from 5-chloro-2-hydroxy-3-nitrobenzoic acid methyl ester)

A common strategy for introducing the amino group onto the benzoic acid scaffold is through the reduction of a corresponding nitro-substituted precursor. This approach typically involves the synthesis of a nitro-compound, which is then converted to the desired amine. One such precursor is 5-chloro-2-hydroxy-3-nitrobenzoic acid nih.gov. The nitro group in this compound can be reduced to an amino group using various reducing agents, such as hydrogen gas in the presence of a catalyst.

The methyl ester of this precursor, methyl 5-chloro-2-hydroxy-3-nitrobenzoate, is also a viable starting material bldpharm.com. The general process involves the reduction of the nitro group to an amine. While specific conditions for this exact transformation are not detailed in the provided search results, a general method for the reduction of a similar compound, methyl 5-chloro-2-fluoro-3-nitrobenzoate, involves using reducing agents like hydrogen gas with a catalyst . This suggests a similar approach could be applicable here.

PrecursorProductGeneral Reaction Type
5-chloro-2-hydroxy-3-nitrobenzoic acidThis compoundReduction of nitro group
Methyl 5-chloro-2-hydroxy-3-nitrobenzoateMethyl 3-amino-5-chloro-2-hydroxybenzoateReduction of nitro group

Chlorination Strategies on Amino-Hydroxybenzoic Acid Substrates (e.g., from methyl 3-amino-5-hydroxybenzoate)

An alternative approach involves the direct chlorination of an amino-hydroxybenzoic acid derivative. This method is particularly useful for synthesizing various chlorinated analogues. For instance, the three isomeric ring monochlorinated derivatives of 3-amino-5-hydroxybenzoic acid can be prepared from methyl 3-amino-5-hydroxybenzoate researchgate.netpublish.csiro.au.

The selective monochlorination of the 2- and 6-positions of methyl 3-amino-5-hydroxybenzoate can be achieved using N-chlorosuccinimide (NCS) researchgate.netpublish.csiro.au. This reagent allows for controlled chlorination of the aromatic ring.

SubstrateReagentProduct(s)Reference
Methyl 3-amino-5-hydroxybenzoateN-Chlorosuccinimide (NCS)Methyl 3-amino-2-chloro-5-hydroxybenzoate and Methyl 3-amino-6-chloro-5-hydroxybenzoate researchgate.netpublish.csiro.au

Preparation of Alkyl Esters (e.g., Methyl 3-Amino-5-chloro-2-hydroxybenzoate)

The methyl ester of this compound is a significant derivative, and its synthesis involves standard esterification techniques or selective methylation.

Esterification Techniques

The esterification of hydroxybenzoic acids can be accomplished through various methods. A general process involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst google.comgoogle.com. For instance, the esterification of 5-chloro-2-nitrobenzoic acid to its methyl ester can be achieved by reacting it with dimethyl sulfate in the presence of potassium carbonate nih.gov. A similar approach could be applied to this compound to produce its methyl ester.

Another method involves the use of thionyl chloride in methanol, which is a common industrial method for esterification and often results in high yields .

Carboxylic AcidReagent(s)Product
5-chloro-2-nitrobenzoic acidDimethyl sulfate, Potassium carbonateMethyl 5-chloro-2-nitrobenzoate nih.gov
General Hydroxybenzoic AcidAlcohol, Acid catalystCorresponding Ester

Synthesis of Structural Analogues and Related Scaffolds

The synthesis of structural analogues of this compound is important for exploring structure-activity relationships in medicinal chemistry. Several related scaffolds have been synthesized.

For example, 2-amino-3-methyl-5-chlorobenzoic acid is an important intermediate for new pesticides patsnap.com. Its synthesis involves the chlorination of 2-amino-3-methylbenzoic acid patsnap.comgoogle.com. Another related compound is 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for antimicrobial drugs, which can be synthesized from 2,4-difluoro-3-chlorobenzoic acid through a multi-step process involving nitration, esterification, reduction, diazotization, and hydrolysis researchgate.net.

The synthesis of 3-amino-2-hydroxyacetophenone, another structural analogue, has been achieved from 2-hydroxy-5-chloroacetophenone through nitration and subsequent hydrogenation reduction google.com.

AnalogueStarting Material(s)Key Synthetic Steps
2-Amino-3-methyl-5-chlorobenzoic acid2-Amino-3-methylbenzoic acidChlorination patsnap.comgoogle.com
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid2,4-Difluoro-3-chlorobenzoic acidNitration, Esterification, Reduction, Diazotization, Hydrolysis researchgate.net
3-Amino-2-hydroxyacetophenone2-Hydroxy-5-chloroacetophenoneNitration, Hydrogenation reduction google.com

Chlorinated Derivatives of 3-Amino-5-hydroxybenzoic Acid

The synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid is of significant interest for studies related to antibiotic biosynthesis. A key strategy involves the direct chlorination of a more stable precursor, methyl 3-amino-5-hydroxybenzoate. publish.csiro.auresearchgate.net

Research has demonstrated that the three isomeric ring monochlorinated derivatives of 3-amino-5-hydroxybenzoic acid can be prepared from its methyl ester. publish.csiro.auresearchgate.net The selective chlorination of this substrate is highly dependent on the reagent used.

Selective Monochlorination : The use of N-Chlorosuccinimide (NCS) as a chlorinating agent allows for the selective monochlorination of methyl 3-amino-5-hydroxybenzoate at the 2- and 6-positions. publish.csiro.auresearchgate.net

Synthesis of the 4-chloro isomer : A different approach is required to obtain the 4-chloro acid derivative. This involves a multi-step process starting with perchlorination of the substrate, followed by hydrolysis and a regiospecific protodechlorination at the 2- and 6-positions. publish.csiro.auresearchgate.net

Another method involves the synthesis of methyl 3-amino-5-chloro-2-hydroxybenzoate from methyl 5-chloro-2-hydroxy-3-nitrobenzoate. The reduction of the nitro group is achieved using stannous chloride hydrate in ethanol, followed by heating and refluxing for 1-3 hours to yield the final product. patsnap.com

Reaction Scheme for Chlorination of Methyl 3-amino-5-hydroxybenzoate
Starting MaterialReagentPosition of ChlorinationResulting Derivative Class
Methyl 3-amino-5-hydroxybenzoateN-Chlorosuccinimide (NCS)2- and 6-positionsMonochloro derivative
Methyl 3-amino-5-hydroxybenzoatePerchlorination followed by hydrolysis and protodechlorination4-positionMonochloro derivative

Syntheses of Substituted Salicylic (B10762653) Acid Derivatives

Amino salicylic acids, including this compound, serve as versatile starting materials for the synthesis of a variety of substituted salicylic acid derivatives. Common synthetic routes include diazotization-coupling reactions and acylation.

One prevalent method for synthesizing substituted derivatives is through the formation of azo compounds. This process typically involves two main steps:

Diazotization : The amino group of an amino salicylic acid is converted into a diazonium salt. This is commonly achieved by reacting the amino salicylic acid with sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid, at low temperatures (0-5°C). chemrevlett.com

Coupling Reaction : The resulting diazonium salt is then coupled with another aromatic compound in an alkaline medium to form the azo-substituted salicylic acid derivative. chemrevlett.com

Another significant pathway for derivatization is the acylation of the amino group. For instance, 5-amino-salicylic acid can be treated with acyl chlorides or anhydrides in the presence of a base like pyridine. google.com This reaction leads to the formation of (5-Acylamino-2-hydroxy)benzoic acids, which have applications as anti-inflammatory agents. google.com

General Methods for Synthesizing Salicylic Acid Derivatives
Starting MaterialReaction TypeKey ReagentsProduct Class
Amino Salicylic AcidDiazotization & CouplingSodium nitrite, HCl; Aromatic coupling partnerAzo Compounds
5-Amino-salicylic acidAcylationAcyl chloride or anhydride, Pyridine(5-Acylamino-2-hydroxy)benzoic acids

Multi-step Organic Synthesis of Heterocyclic Compounds Incorporating Related Benzoic Acid Moieties

Benzoic acid and its derivatives are fundamental building blocks in the multi-step synthesis of various heterocyclic compounds. These syntheses often involve a sequence of reactions to construct complex ring systems, which are prevalent in pharmacologically active molecules.

A common strategy begins with the conversion of a benzoic acid into its corresponding acid hydrazide. These hydrazides can then serve as precursors for a range of five and six-membered heterocyclic rings, such as 1,3,4-oxadiazoles, pyridazin-3,6-diones, and pyrazoles. nahrainuniv.edu.iq

Furthermore, multi-step continuous flow synthesis has been successfully applied to produce complex structures like tricyclic benzothiazoles. mtak.hu Such processes involve sequential steps, including the preparation of a bicyclic nitro-substituted intermediate, reduction of the nitro group to an amine, and subsequent formation of the thiazole ring. mtak.hu The use of flow chemistry can offer advantages in handling unstable intermediates and hazardous reagents. mtak.hu The synthesis of quinoxaline-carboxylic acids, another class of heterocyclic compounds, can be achieved from ortho-diaminotoluenes, demonstrating the versatility of benzoic acid-related structures in complex organic synthesis. google.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound and its derivatives. This involves systematically varying parameters such as reactant stoichiometry, temperature, reaction time, and solvent.

A practical example is the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, where the diazotization and hydrolysis steps were optimized. Researchers studied the effect of varying the equivalents of sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄). The results indicated that using less than 1.2 equivalents of NaNO₂ led to only moderate yields. semanticscholar.org

Optimization of Diazotization and Hydrolysis for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid Synthesis semanticscholar.org
EntryNaNO₂ (equiv.)H₂SO₄ (equiv.)Yield (%)
11.01075
21.11081
31.151085
41.21090
51.251090

In the synthesis of methyl 3-amino-5-chloro-2-hydroxybenzoate, reaction monitoring and control of conditions are crucial. The reduction of methyl 5-chloro-2-hydroxy-3-nitrobenzoate is conducted by heating to a specific temperature range (78-82°C) and refluxing for a set time (1-3 hours). patsnap.com Progress is monitored using thin-layer chromatography (TLC) to ensure the reaction goes to completion, which contributes to achieving high yields of 95.8% to 96.3%. patsnap.com

Chemical Reactivity and Functional Group Transformations

Reactions Involving the Carboxyl Group

The carboxyl group (-COOH) is a primary site for reactions such as esterification and amidation, enabling the conversion of the acidic function into a wide range of derivatives.

Esterification and Amidation Reactions

Esterification of 3-Amino-5-chloro-2-hydroxybenzoic acid can be achieved through several established methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of this compound methyl ester is a known transformation. cymitquimica.comscbt.com This can be accomplished by reacting the parent acid with methanol, often in the presence of a reagent like trimethylchlorosilane, which facilitates the esterification under mild, room temperature conditions. patsnap.com This method is advantageous due to its simplicity and high yields. patsnap.com Another general method for the esterification of hydroxybenzoic acids involves reacting the acid with a halogenated hydrocarbon in a homogeneous liquid phase with a non-quaternizable tertiary amine as a catalyst. nih.gov

The following table provides a general overview of reaction conditions for the esterification of similar amino acids, which can be inferred to apply to this compound.

Reagent/CatalystAlcoholConditionsProductReference
TrimethylchlorosilaneMethanolRoom TemperatureMethyl Ester patsnap.com
Thionyl ChlorideMethanolRefluxMethyl Ester nih.gov
Sulfuric AcidVarious AlcoholsRefluxCorresponding Ester masterorganicchemistry.com

Amidation reactions transform the carboxyl group into an amide functionality. This is typically achieved by reacting the carboxylic acid, or its more reactive derivative like an acid chloride, with an amine. For the synthesis of amides from this compound, the carboxyl group can be activated, for example, by conversion to an acid chloride, which then readily reacts with a primary or secondary amine. A patent for the preparation of 2-amino-5-chlorobenzamide (B107076) describes a two-step process where the corresponding methyl ester is first synthesized and then subjected to ammonolysis under pressure and heat to yield the amide. google.com While this example pertains to a different isomer, the principles are applicable. Another approach involves the direct coupling of the carboxylic acid with an amine using a coupling agent.

Reactions of the Amino Group

The amino group (-NH2) is a nucleophilic center and readily undergoes reactions such as acylation and diazotization.

Acylation Reactions

Acylation of the amino group in this compound involves the introduction of an acyl group (R-C=O). This is commonly performed using acylating agents like acyl chlorides or acid anhydrides. For example, N-acetylation can be achieved using acetyl chloride or acetic anhydride. The addition of N-acetyl-L-cysteine to fermentation broths containing 3-amino-5-hydroxybenzoic acid has been shown to result in the formation of N-acetylated derivatives, indicating the feasibility of this reaction. nih.gov In a broader context, the acylation of salicylamide, a related compound, to produce 5-acetylsalicylamide (B129783) is achieved through a Friedel-Crafts acylation, highlighting a different mode of acylation on the aromatic ring rather than the amino group, which is also a possibility depending on the reaction conditions. google.com

The following table outlines general conditions for the N-acylation of aminobenzoic acids.

Acylating AgentCatalyst/ConditionsProductReference
Acetic AnhydridePyridineN-acetyl derivativeInferred from google.com
Acyl ChloridesBase (e.g., pyridine)N-acyl derivativeInferred from researchgate.net

Diazotization Processes

The primary aromatic amino group of this compound can be converted into a diazonium salt (-N2+) through a process called diazotization. scirp.orgscirp.org This reaction is typically carried out by treating an acidic solution of the amine with sodium nitrite (B80452) at low temperatures (0-5 °C). masterorganicchemistry.comscirp.orgscirp.org The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent reactions, known as Sandmeyer or related reactions. masterorganicchemistry.com

The presence of the electron-withdrawing carboxyl and chloro groups, and the electron-donating hydroxyl group on the aromatic ring can influence the stability and reactivity of the diazonium salt. The diazonium group can be replaced by a wide range of substituents, including halogens (Cl, Br, I), cyano (-CN), hydroxyl (-OH), and hydrogen. masterorganicchemistry.com For instance, treatment of the diazonium salt with copper(I) chloride would be expected to yield 3,5-dichloro-2-hydroxybenzoic acid. Heating the diazonium salt in an aqueous acidic solution would lead to the replacement of the diazonium group with a hydroxyl group, although in this case, it would regenerate a dihydroxybenzoic acid derivative. masterorganicchemistry.comscirp.org

Reactions of the Hydroxyl Group

The phenolic hydroxyl group (-OH) imparts its own set of characteristic reactivities, most notably its susceptibility to oxidation under certain conditions.

Oxidation Pathways

The oxidation of the hydroxyl group in this compound is a complex process. Phenolic compounds can be oxidized to form phenoxyl radicals, which can then undergo further reactions. The oxidation of a related compound, 5-aminosalicylic acid, has been shown to yield various products, including hydroxylated and condensation products, indicating that the amino group can also participate in the oxidation process. nih.gov The presence of the electron-donating amino group and the electron-withdrawing chloro and carboxyl groups will influence the oxidation potential of the phenolic hydroxyl group.

Electrophilic Aromatic Substitution Reactions

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the combined electronic effects of its four substituents on the benzene (B151609) ring. In an EAS reaction, the aromatic ring functions as a nucleophile, attacking an incoming electrophile. masterorganicchemistry.com The rate and regioselectivity (the position of substitution) are determined by the nature of the groups already attached to the ring.

The substituents on the this compound ring have distinct activating and directing effects:

Hydroxyl (-OH) and Amino (-NH₂) groups: These are powerful activating groups that donate electron density to the ring through resonance, making it more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.comyoutube.com They are both ortho, para-directors.

Carboxylic acid (-COOH) group: This is a deactivating group, withdrawing electron density from the ring and making it less reactive. It is a meta-director. msu.edu

Chlorine (-Cl) atom: Halogens are a unique class of substituents. They are deactivating due to their inductive electron withdrawal but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. msu.edu

Halogenation is a key class of electrophilic aromatic substitution reactions. While specific studies on the halogenation of this compound are not extensively detailed, the outcomes can be predicted based on the principles of EAS and supported by research on structurally similar compounds. For instance, the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides is achieved through electrophilic aromatic substitution using N-halosuccinimides. sioc-journal.cn

Research on related aminobenzoic acid derivatives demonstrates that halogenation occurs predictably. The synthesis of 2-amino-3-methyl-5-chlorobenzoic acid from 2-amino-3-methylbenzoic acid utilizes chlorinating agents like dichlorohydantoin or cyanuric chloride to introduce a chlorine atom at the position para to the activating amino group. google.compatsnap.com This highlights a common and effective strategy for the regioselective chlorination of activated aminobenzoic acids. patsnap.com

The table below summarizes findings from halogenation reactions on analogous compounds, providing insight into the expected reagents and outcomes for this compound.

Starting MaterialHalogenating AgentProductKey Finding/Reference
2-amino-N,3-dimethyl-benzamideN-chlorosuccinimide (NCS)2-amino-5-chloro-N,3-dimethylbenzamideDemonstrates halogenation via EAS on a related amide. sioc-journal.cn
2-amino-N,3-dimethyl-benzamideN-bromosuccinimide (NBS)2-amino-5-bromo-N,3-dimethylbenzamideShows the versatility of N-halosuccinimides for bromination. sioc-journal.cn
2-amino-3-methylbenzoic acidDichlorohydantoin2-amino-3-methyl-5-chlorobenzoic acidChlorination occurs at the 5-position (para to the amino group). google.com
2-amino-3-methylbenzoic acidCyanuric chloride2-amino-5-chloro-3-methylbenzoic acidAn alternative, effective chlorinating agent for this class of compounds. patsnap.com

Exploration of Unique Reactivity Profile Attributed to Halogen and Hydroxyl Substituents

The unique reactivity of this compound stems directly from the electronic interplay between the hydroxyl (-OH) and chloro (-Cl) substituents, in concert with the amino and carboxyl groups.

The hydroxyl group at the C2 position is a powerful activating group. It donates significant electron density into the aromatic π-system, particularly at the ortho (C1, C3) and para (C5) positions relative to itself. This strong activation effect makes the ring highly susceptible to electrophilic attack, more so than benzene itself. acs.org Its presence is a dominant factor in the molecule's high reactivity.

The chloro substituent at the C5 position exhibits a more complex, dual electronic nature.

Inductive Effect: Being highly electronegative, the chlorine atom withdraws electron density from the ring through the sigma bond (σ-bond), which tends to deactivate the ring towards electrophilic attack.

Resonance Effect: The chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic ring through the pi-system (π-system). This resonance donation, though weaker than that of oxygen or nitrogen, enriches the electron density at the ortho (C4, C6) and para (C2) positions relative to the chlorine.

In the context of EAS, the deactivating inductive effect of the chlorine is substantially counteracted by the potent activating resonance effects of the hydroxyl and amino groups. Consequently, the primary role of the chlorine substituent is not to inhibit the reaction but to help direct the position of substitution. The resonance effect of chlorine reinforces the directing influence of the hydroxyl and amino groups towards the C4 and C6 positions. This combination of a strong activator (-OH) and a deactivating ortho, para-director (-Cl) creates a finely tuned reactivity profile, where the molecule is primed for substitution at specific, electronically favored sites. msu.edu This makes halogenated benzoic acids valuable intermediates in the synthesis of pharmaceuticals and other complex molecules. google.com

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The resulting spectrum is unique to the compound, serving as a "molecular fingerprint" and revealing information about its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The analysis of an FTIR spectrum for 3-Amino-5-chloro-2-hydroxybenzoic acid would be expected to show characteristic absorption bands corresponding to its various functional groups. Although specific experimental data is not available in surveyed literature, the expected regions for these vibrations can be predicted based on established correlation charts.

Key expected vibrations would include:

O-H Stretching: A broad band, typically in the 2500-3300 cm⁻¹ region for the carboxylic acid -OH, and another sharp or broad band around 3200-3600 cm⁻¹ for the phenolic -OH.

N-H Stretching: The amino group (-NH₂) would likely present as two distinct peaks in the 3300-3500 cm⁻¹ range.

C=O Stretching: A strong, sharp absorption peak for the carboxylic acid carbonyl group, expected around 1680-1710 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: A band in the lower frequency region of the spectrum, typically between 700-800 cm⁻¹.

FTIR Spectroscopy Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid) Data not available in public literature Data not available in public literature
O-H Stretch (Phenolic) Data not available in public literature Data not available in public literature
N-H Stretch (Amino) Data not available in public literature Data not available in public literature
C=O Stretch (Carbonyl) Data not available in public literature Data not available in public literature
C=C Stretch (Aromatic) Data not available in public literature Data not available in public literature

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum for this compound would be especially useful for identifying the symmetric stretching of the aromatic ring and the C-Cl bond. Detailed experimental Raman data for this specific compound is not currently published in accessible scientific journals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In a ¹H NMR spectrum of this compound, distinct signals would be expected for the two aromatic protons, the amino protons, the phenolic hydroxyl proton, and the carboxylic acid proton. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating effects of the -NH₂ and -OH groups and the electron-withdrawing effect of the -Cl and -COOH groups. Their splitting patterns would reveal their positions relative to each other.

¹H NMR Spectroscopy Data for this compound

Proton Type Expected Chemical Shift (ppm) Multiplicity
Aromatic CH Data not available in public literature Data not available in public literature
Aromatic CH Data not available in public literature Data not available in public literature
Amino (NH₂) Data not available in public literature Data not available in public literature
Hydroxyl (OH) Data not available in public literature Data not available in public literature

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy detects the carbon atoms in a molecule, providing information about the number of inequivalent carbons and their chemical environment. A ¹³C NMR spectrum of this compound would show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts would differentiate the carbonyl carbon, the carbons bonded to the hydroxyl, amino, and chloro groups, and the remaining aromatic carbons. As with other spectroscopic data, specific experimental ¹³C NMR findings for this compound are not documented in the available literature.

¹³C NMR Spectroscopy Data for this compound

Carbon Type Expected Chemical Shift (ppm)
Carbonyl (C=O) Data not available in public literature
Aromatic C-OH Data not available in public literature
Aromatic C-NH₂ Data not available in public literature
Aromatic C-Cl Data not available in public literature
Aromatic C-H Data not available in public literature
Aromatic C-H Data not available in public literature

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers clues about its structure.

For this compound (molecular weight: 187.58 g/mol ), a high-resolution mass spectrum would confirm its elemental composition. The mass spectrum would show a molecular ion peak ([M]⁺ or [M]⁻). Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion, with a peak for the ³⁵Cl isotope and another peak approximately one-third the height for the ³⁷Cl isotope ([M+2]⁺). Common fragmentation pathways would likely involve the loss of small molecules such as H₂O, CO, and CO₂, providing further structural confirmation. While predicted mass spectral data for isomers exist uni.lu, detailed experimental fragmentation analysis for this compound is not available.

Mass Spectrometry Data for this compound

Ion Type Predicted m/z
[M]⁺ (with ³⁵Cl) Data not available in public literature
[M+2]⁺ (with ³⁷Cl) Data not available in public literature

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the crystalline solid, detailed information about the arrangement of atoms, bond lengths, bond angles, and unit cell dimensions can be obtained.

Single-Crystal X-ray Diffraction (SCXRD) for Crystal System and Unit Cell Parameters

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams.

Despite a thorough review of scientific literature and crystallographic databases, specific single-crystal X-ray diffraction data for this compound, including its crystal system and unit cell parameters, are not publicly available at the time of this writing.

Should such data become available, it would be presented in a table similar to the one below, which outlines the typical parameters determined from an SCXRD experiment.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

Parameter Value
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) Hypothetical Value
b (Å) Hypothetical Value
c (Å) Hypothetical Value
α (°) Hypothetical Value
β (°) Hypothetical Value
γ (°) Hypothetical Value
Volume (ų) Hypothetical Value
Z Hypothetical Value
Density (calculated) (g/cm³) Hypothetical Value

Powder X-ray Diffraction (PXRD) for Crystallinity

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying crystalline phases and determining the degree of crystallinity of a material. The resulting diffraction pattern is a fingerprint of the crystalline structure.

Currently, there are no published experimental powder X-ray diffraction patterns for this compound in the accessible scientific literature. A PXRD analysis would provide valuable information regarding the phase purity and crystallinity of the bulk material.

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy investigates the interaction of electromagnetic radiation with matter, specifically focusing on the transitions of electrons between different energy levels. These techniques provide insights into the electronic structure and optical properties of a compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons to higher energy states and is characteristic of the electronic structure of the molecule, particularly the presence of chromophores.

Specific experimental UV-Vis absorption data for this compound, detailing its absorption maxima (λmax) and corresponding molar absorptivities (ε), are not available in the reviewed literature. Such data would reveal the wavelengths at which the molecule absorbs light most strongly, providing information about its electronic transitions.

Table 2: Hypothetical UV-Vis Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
e.g., Ethanol Hypothetical Value Hypothetical Value
e.g., Methanol Hypothetical Value Hypothetical Value

Photoluminescence Analysis for Emission Properties

Photoluminescence spectroscopy is a technique that examines the light emitted by a substance after it has absorbed photons. This emission, which can be in the form of fluorescence or phosphorescence, provides information about the excited electronic states and de-excitation pathways of a molecule.

There is no published data on the photoluminescent properties of this compound at present. A photoluminescence study would determine if the compound emits light upon excitation and, if so, at what wavelengths. This would be crucial for evaluating its potential in applications such as organic light-emitting diodes (OLEDs) or fluorescent probes.

Table 3: Hypothetical Photoluminescence Data for this compound

Solvent Excitation Wavelength (nm) Emission Wavelength (nm) Quantum Yield (Φ)
e.g., Ethanol Hypothetical Value Hypothetical Value Hypothetical Value
e.g., Solid State Hypothetical Value Hypothetical Value Hypothetical Value

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized, lowest-energy geometry of molecules. mdpi.comnih.gov This approach models the electron density to calculate the energy of the system, providing accurate structural parameters like bond lengths and angles. For substituted benzoic acids, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to find the most stable three-dimensional arrangement of the atoms. mdpi.commdpi.comresearchgate.net

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For 3-Amino-5-chloro-2-hydroxybenzoic acid, two primary rotational degrees of freedom are of interest: the rotation of the carboxylic acid group relative to the benzene (B151609) ring and the rotation of the hydroxyl proton.

For many substituted benzoic acids, two main conformers of the carboxylic group are considered:

Cis conformer: The O=C-O-H dihedral angle is approximately 0°.

Trans conformer: The O=C-O-H dihedral angle is approximately 180°. mdpi.com

Molecular Docking Simulations for Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is crucial for understanding potential mechanisms of action for drug candidates.

Molecular docking simulations can be used to investigate how this compound might interact with the active sites of various enzymes or receptors. The process involves placing the 3D structure of the ligand into the binding pocket of a protein and evaluating the geometric and energetic fit. nih.gov

For derivatives of benzoic acid, docking studies have been performed against various targets, including the SARS-CoV-2 main protease. nih.gov In a hypothetical docking study of this compound, the functional groups—carboxylic acid, hydroxyl, amino, and chloro—would be key determinants of its binding mode. The carboxylic acid and hydroxyl groups can act as hydrogen bond donors and acceptors, while the amino group also serves as a hydrogen bond donor. The aromatic ring can participate in hydrophobic or π-π stacking interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site. The chlorine atom can form halogen bonds or participate in hydrophobic interactions. The predicted binding mode would reveal the specific amino acid residues involved in these interactions, providing insight into the molecule's potential biological targets.

A primary goal of molecular docking is to estimate the binding affinity between the ligand and the protein, which is often expressed as a scoring function or binding energy value (e.g., in kcal/mol). researchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov

Docking software uses scoring functions to rank different binding poses. These functions approximate the free energy of binding by considering factors such as hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. unja.ac.id For example, a study on chlorogenic acid isomers docked to the p53 protein reported binding energies ranging from -4.62 to -5.41 kcal/mol. nih.gov A similar analysis for this compound would provide a quantitative estimate of its affinity for a given protein target, allowing for comparison with known inhibitors or endogenous ligands and helping to prioritize it for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chitkara.edu.in QSAR models are used to predict the activity of new compounds and to guide the design of molecules with enhanced potency.

While a specific QSAR model for this compound has not been identified, studies on related aminobenzoic and chlorobenzoic acid derivatives provide a framework for how such a model could be developed. nih.govresearchgate.net QSAR analyses on these related compounds have often focused on their antimicrobial activity. chitkara.edu.insemanticscholar.org These studies typically involve calculating a range of molecular descriptors for each compound in a series and then using statistical methods to build a regression model that correlates these descriptors with the observed biological activity.

Key molecular descriptors often found to be important in QSAR models for this class of compounds include:

Electronic Properties: Such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and total energy. chitkara.edu.insemanticscholar.org

Hydrophobic Properties: Often represented by the partition coefficient (logP), which describes the hydrophobicity of the molecule. nih.gov

Steric/Topological Properties: Including molar refractivity and molecular weight. nih.gov

A QSAR model incorporating this compound would help identify which of its structural features—the specific positions of the chloro, amino, and hydroxyl groups—are most critical for a particular biological effect.

Descriptor Type Example Descriptor Potential Influence on Activity
ElectronicLUMO EnergyRelates to the ability of the molecule to accept electrons and can be correlated with reactivity. chitkara.edu.insemanticscholar.org
HydrophobicLogPInfluences membrane permeability and interaction with hydrophobic pockets in proteins. nih.gov
StericMolar RefractivityDescribes the volume and polarizability of the molecule, affecting how it fits into a binding site. nih.gov
TopologicalAromaticityThe presence of the aromatic ring is often crucial for binding interactions. nih.gov

Development of Pharmacophore Models

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For a molecule like this compound, a pharmacophore model would typically define features such as hydrogen bond donors (from the amino and hydroxyl groups), hydrogen bond acceptors (from the carboxyl and hydroxyl oxygens), and aromatic/hydrophobic regions (the benzene ring).

The development of a specific pharmacophore model for this compound would necessitate a known biological target and a set of active compounds. This process involves aligning a series of molecules with known activity against a specific target to identify common chemical features that are critical for binding and efficacy. Currently, there are no available studies that have developed and published such a model specifically derived from or for this compound.

Correlation of Molecular Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are performed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure.

For this compound, relevant descriptors would include:

Electronic Descriptors: Such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO/LUMO), which describe the electronic aspects of the molecule.

Steric Descriptors: Like molecular weight, volume, and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), quantifying the molecule's lipophilicity.

A QSAR study would require a dataset of structurally similar compounds with measured biological activity against a particular target. Statistical methods would then be used to build a model that predicts activity based on these descriptors. No specific QSAR models correlating the molecular descriptors of this compound with a defined biological activity have been found in the reviewed literature.

Analysis of Electronic Properties and Reactivity

Density Functional Theory (DFT) is a common computational method used to investigate the electronic structure and reactivity of molecules. Such studies provide fundamental insights into a molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A small HOMO-LUMO gap suggests higher reactivity.

While DFT calculations are routinely used to determine these values for compounds like substituted benzoic acids, specific published data detailing the HOMO energy, LUMO energy, and the energy gap for this compound are not available.

Table 1: Illustrative Frontier Molecular Orbital Data (Hypothetical) This table is for illustrative purposes only, as specific data for the target compound was not found.

Parameter Value (eV) Implication
EHOMO - Electron-donating capability
ELUMO - Electron-accepting capability

| Energy Gap (ΔE) | - | Chemical reactivity and stability |

A Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other charged species. Red-colored regions on an ESP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the ESP map would be expected to show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, and a more positive potential near the hydrogen atoms of the amino and hydroxyl groups. However, a specific, calculated ESP map for this compound is not available in the literature.

Mulliken charge analysis is a method for estimating the partial atomic charges within a molecule from the results of a quantum chemical calculation. This provides insight into the distribution of electrons among the atoms, which influences molecular properties and reactivity. For instance, it could quantify the electron-withdrawing effect of the chlorine atom and the electron-donating effects of the amino and hydroxyl groups on the aromatic ring. Detailed Mulliken charge data for each atom in this compound has not been published.

Table 2: Illustrative Mulliken Atomic Charges (Hypothetical) This table is for illustrative purposes only, as specific data for the target compound was not found.

Atom Charge (a.u.)
C1 -
C2 -
C3 -
N (amino) -
Cl -
O (hydroxyl) -

Simulation of Spectroscopic Data for Experimental Validation

Computational methods, particularly DFT, can simulate various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). These simulated spectra can be compared with experimental data to validate the calculated molecular structure and to aid in the assignment of experimental spectral peaks. Theoretical calculations of the vibrational frequencies (IR and Raman) and chemical shifts (NMR) for this compound would provide a powerful tool for its structural characterization. However, studies presenting a direct comparison between simulated and experimental spectra for this specific molecule are not present in the available literature.

Biological and Pharmacological Research Applications of 3 Amino 5 Chloro 2 Hydroxybenzoic Acid Derivatives

A Cornerstone for Drug Discovery: The Role as a Synthetic Building Block

The intrinsic reactivity and multifunctional nature of 3-Amino-5-chloro-2-hydroxybenzoic acid make it an invaluable building block in the field of drug discovery. Medicinal chemists have successfully utilized this compound to construct complex molecular architectures with therapeutic potential.

Crafting a multitude of Pharmaceutical Scaffolds

Derivatives of this compound have been instrumental in the development of a diverse range of pharmaceutical scaffolds. A notable example is the synthesis of 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. These compounds have demonstrated significant antioxidant properties, highlighting the potential of this scaffold in addressing conditions associated with oxidative stress. The synthesis involves the reaction of 2-amino-4-chlorophenol with itaconic acid, followed by further chemical modifications to introduce the aminobenzoic acid moiety.

Another important application is in the synthesis of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues. These compounds have been identified as potent inhibitors of the respiratory syncytial virus (RSV), a primary cause of lower respiratory tract infections in young children nih.gov. The development of these analogues showcases the utility of the this compound core in generating antiviral agents.

The following table provides a summary of representative pharmaceutical scaffolds derived from this compound and their potential applications:

ScaffoldPotential Application
1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidAntioxidant
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamideAntiviral (RSV)

Engineering Compounds to Modulate Inflammatory Pathways

Derivatives of this compound have shown promise in the design of compounds with modulatory effects on inflammatory pathways. The aforementioned substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues not only inhibit RSV replication but also suppress the inflammatory responses associated with the infection nih.gov. Specifically, these compounds have been shown to inhibit the activation of key transcription factors involved in the inflammatory cascade, namely interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB) nih.gov.

The suppression of RSV-induced activation of these pathways leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are major contributors to the pathology of RSV infections nih.gov. This dual-action mechanism, targeting both viral replication and the host's inflammatory response, underscores the therapeutic potential of these derivatives in treating respiratory viral infections.

Probing Biological Systems: Enzyme Inhibition and Protein-Ligand Interactions

The structural features of this compound derivatives make them suitable candidates for interacting with biological macromolecules. Researchers have leveraged this to investigate their effects on enzyme activity and their binding to specific receptors and proteins.

Investigating the Modulatory Effects on Enzyme Activity

While direct studies on this compound derivatives are emerging, research on closely related 2-hydroxybenzoic acid derivatives has provided valuable insights into their potential as enzyme inhibitors. For instance, certain 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5, a member of the sirtuin family of deacetylases nih.gov. These enzymes play crucial roles in cellular metabolism and are implicated in various diseases, including cancer.

The inhibitory activity of these compounds is attributed to the key interactions of the 2-hydroxybenzoic acid moiety within the enzyme's active site nih.gov. This suggests that the this compound scaffold could be similarly exploited to develop potent and selective inhibitors for a range of enzymatic targets. The table below summarizes the enzyme inhibitory activity of a representative 2-hydroxybenzoic acid derivative against different sirtuin isoforms.

CompoundSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)SIRT5 IC50 (µM)
Compound 11 >100>100>10023.8 ± 2.1

Data from a study on 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. nih.gov

Analyzing Interactions with Specific Receptors and Proteins

Molecular docking studies have been instrumental in elucidating the interactions between 2-hydroxybenzoic acid derivatives and their protein targets. In the case of the SIRT5 inhibitors, docking simulations revealed that the carboxylate group of the inhibitor forms crucial electrostatic interactions and hydrogen bonds with specific amino acid residues, namely Arg105 and Tyr102, located in the deep end of the substrate-binding pocket nih.gov. The adjacent hydroxyl group was also found to form a hydrogen bond with Val221 nih.gov.

These computational predictions, validated by in vitro enzymatic assays, underscore the importance of the 2-hydroxybenzoic acid scaffold for maintaining SIRT5 inhibition nih.gov. Such studies provide a rational basis for the design of more potent and selective inhibitors by optimizing the interactions between the ligand and its target protein.

Unraveling Nature's Pathways: Investigation in Natural Product Biosynthesis

The non-chlorinated parent compound, 3-Amino-5-hydroxybenzoic acid, has been identified as a key precursor in the biosynthesis of a variety of important natural products, particularly a class of antibiotics known as ansamycins and the mitomycins. The synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid has been pursued to further study the biosynthetic pathways of these medically important compounds researchgate.net.

By providing these chlorinated building blocks to the producing microorganisms, researchers can investigate the substrate flexibility of the biosynthetic enzymes and potentially generate novel chlorinated derivatives of these antibiotics with altered or enhanced biological activities. This approach, known as precursor-directed biosynthesis, offers a powerful tool for diversifying the chemical space of natural products and exploring their structure-activity relationships.

Contribution to the Study of 3-Amino-5-hydroxybenzoic Acid (AHBA) as an Antibiotic Precursor

3-Amino-5-hydroxybenzoic acid (AHBA) is a crucial natural aromatic amino acid that serves as a fundamental building block in the biosynthesis of a wide array of important antibiotics. nih.gov It is recognized as the key biogenetic precursor for the mC7N (meta-amino, C7-N) unit, which forms the core structure of several classes of antimicrobial and antitumor agents. nih.govmedchemexpress.comnih.gov Research has firmly established AHBA's role as the starter unit for the polyketide synthases that produce ansamycin antibiotics. researchgate.netwikiwand.com The addition of AHBA to fermentation cultures of Streptomyces species has been shown to significantly increase the production of ansamycin antibiotics like actamycin. nih.gov This foundational role makes AHBA a subject of significant interest in the study of antibiotic biosynthesis and in efforts to generate novel antibiotic structures through biosynthetic engineering.

The ansamycin family, which includes compounds like rifamycin, geldanamycin, and ansatrienin A, are characterized by a macrocyclic lactam structure. medchemexpress.comrsc.org AHBA provides the aromatic core of these molecules. researchgate.net Similarly, the mitomycins, a group of potent antitumor antibiotics, also derive their methylbenzoquinone nucleus from AHBA. medchemexpress.comrsc.org The discovery of AHBA as the precursor to these diverse and clinically significant compounds has been pivotal in understanding their natural production pathways. caymanchem.comresearchgate.net

Elucidation of the Aminoshikimate Pathway for AHBA Formation

The biosynthesis of 3-amino-5-hydroxybenzoic acid proceeds through a specialized metabolic route known as the aminoshikimate pathway. nih.govnih.gov This pathway is a variation of the more common shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants and microorganisms. medchemexpress.com The aminoshikimate pathway commences with intermediates from primary metabolism and involves a series of enzymatic reactions to generate AHBA. nih.gov

A key step in this pathway is the formation of 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP). nih.gov The identification of genes within the rifamycin biosynthetic cluster, such as rifN, has been instrumental in piecing together the early stages of this pathway. The rifN gene product, for instance, has been identified as a specific kanosamine (3-deoxy-3-amino-D-glucose) 6-kinase, establishing kanosamine and its phosphorylated form as key intermediates in the formation of AHBA. nih.gov

The pathway continues through several intermediates, including 5-deoxy-5-aminodehydroquinic acid and 5-deoxy-5-aminodehydroshikimic acid. nih.govresearchgate.net A remarkable enzyme in this pathway is the AHBA synthase. This pyridoxal phosphate-dependent enzyme exhibits dual catalytic functions. As a homodimer, it catalyzes the final step of the pathway: the aromatization of 5-deoxy-5-aminodehydroshikimic acid to form AHBA. nih.govresearchgate.net Additionally, in a complex with an oxidoreductase, it is involved in an earlier transamination step. nih.govoup.com The gene encoding AHBA synthase has become a valuable genetic marker for identifying microorganisms with the potential to produce new ansamycin-type antibiotics. nih.gov

Role in the Biosynthesis of Ansamacrolide and Mitomycin Antibiotics

As the precursor to the mC7N unit, 3-amino-5-hydroxybenzoic acid is integral to the biosynthesis of both ansamacrolide (ansamycin) and mitomycin antibiotics. nih.govnih.gov In the biosynthesis of ansamycins, AHBA serves as the starter unit for the type I polyketide synthase (PKS) machinery. researchgate.net The PKS then extends the polyketide chain from the AHBA core, which is subsequently cyclized to form the characteristic macrocyclic structure of these antibiotics. researchgate.net The ansamycin family is diverse, encompassing both benzenic and naphthalenic types, all of which originate from an AHBA starter unit. researchgate.netrsc.org Examples include the antibacterial rifamycins and the antitumor agents geldanamycin and maytansinoids. medchemexpress.comresearchgate.net

In a similar fashion, AHBA is the biogenetic precursor to the methylbenzoquinone nucleus of the mitomycin antibiotics. rsc.org Mitomycins are potent antitumor agents produced by various Streptomyces species. medchemexpress.comcaymanchem.com Isotopic labeling studies have demonstrated the efficient and specific incorporation of AHBA into the mitomycin structure, confirming its role as the foundational building block for this class of compounds. rsc.org The understanding of AHBA's central role in the biosynthesis of these clinically important antibiotics has opened avenues for synthetic biology approaches to generate novel and potentially more effective therapeutic agents. nih.gov

Antimicrobial Activity of Derivatives

Derivatives of this compound have been investigated for their potential as antimicrobial agents. The inclusion of a chlorine atom on the benzene (B151609) ring can significantly influence the biological activity of these compounds. Research has primarily focused on derivatives where the core 5-chloro-2-hydroxybenzoic acid scaffold is modified, for instance, by the formation of amides with sulfonamides.

Activity against Gram-Positive and Gram-Negative Bacteria

A study investigating a series of novel sulfonamides containing the 5-chloro-2-hydroxybenzoic acid scaffold revealed notable activity against Gram-positive bacteria. nih.gov One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, demonstrated significant efficacy against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 µmol/L. nih.gov The activity of these derivatives against Gram-negative bacteria was found to be generally weaker. nih.gov Other studies on related chlorinated compounds have also shown antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com

CompoundBacterial StrainActivity (MIC in µmol/L)
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-sensitive Staphylococcus aureus15.62-31.25
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-resistant Staphylococcus aureus15.62-31.25

Anti-mycobacterial Properties

Derivatives of 5-chloro-2-hydroxybenzoic acid have demonstrated promising anti-mycobacterial activity. nih.gov Specifically, certain sulfonamide derivatives showed notable efficacy against Mycobacterium kansasii. nih.govresearchgate.net The compounds 4-amino-N-(thiazol-2-yl)benzenesulfonamide and 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide were particularly active, with MIC values in the range of 1-4 µmol/L against M. kansasii. nih.gov The study also evaluated activity against Mycobacterium tuberculosis and Mycobacterium avium, although the efficacy against these strains was weaker. nih.gov The development of novel anti-mycobacterial agents is of significant importance due to the prevalence of drug-resistant tuberculosis, and these findings suggest that the 5-chloro-2-hydroxybenzoic acid scaffold could be a useful starting point for the design of new therapeutic agents. nih.govmdpi.commdpi.com

CompoundMycobacterial StrainActivity (MIC in µmol/L)
4-amino-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4

Antiviral Research Applications

Development of HIV-1 Integrase Inhibitors Based on Related Scaffolds

The quest for novel HIV-1 integrase inhibitors has led researchers to explore a wide array of chemical scaffolds capable of chelating the divalent metal ions essential for the enzyme's catalytic activity. This often involves structures containing appropriately spaced oxygen atoms or other heteroatoms that can coordinate with magnesium or manganese ions in the integrase active site. While various substituted aromatic carboxylic acids and related phenolic compounds have been investigated in this context, a direct link to derivatives of this compound is not prominently featured in the existing scientific literature.

The general strategy for developing integrase inhibitors involves designing molecules that can mimic the binding of the viral DNA within the active site and disrupt the strand transfer process, a critical step in the viral replication cycle. The presence of the carboxylic acid, hydroxyl, and amino groups on the this compound scaffold could theoretically be functionalized to create derivatives with the potential for such interactions. However, without specific studies, this remains a hypothetical starting point for drug design rather than a documented area of research.

Radioprotective Effects of Structural Analogues

Radioprotective agents are compounds that can shield cells and tissues from the damaging effects of ionizing radiation. The mechanisms of action for such agents are diverse and can include free radical scavenging, enhancement of DNA repair pathways, and modulation of cellular signaling cascades. Many compounds with antioxidant properties, such as those containing phenolic hydroxyl groups, have been investigated for their radioprotective potential.

Immunomodulatory Potential (e.g., MAIT cell function)

Mucosal-associated invariant T (MAIT) cells are a unique subset of T lymphocytes that recognize microbial-derived vitamin B metabolites presented by the MHC class I-related molecule, MR1. The potential for small molecules to modulate MAIT cell function is an emerging area of immunological research with implications for infectious diseases, autoimmune disorders, and cancer.

The core structure required for MAIT cell activation involves specific heterocyclic compounds derived from riboflavin synthesis intermediates. While there is broad interest in identifying new molecules that can either stimulate or inhibit MAIT cell activity, there is currently no published research to suggest that derivatives of this compound have been investigated for this purpose. The structural dissimilarity between this benzoic acid derivative and the known MAIT cell antigens makes a direct role in MAIT cell function unlikely without significant modification.

Future Directions and Emerging Research Avenues

Development of Stereoselective Synthetic Methodologies

A significant area of contemporary organic synthesis is the development of methods to produce enantiomerically pure compounds, as the stereochemistry of a molecule is often critical to its biological activity and safety profile. The parent compound, 3-Amino-5-chloro-2-hydroxybenzoic acid, is itself achiral and therefore does not exist as enantiomers.

However, the future development of derivatives that incorporate chiral centers is a promising research avenue. The synthesis of such chiral derivatives would necessitate the development of stereoselective synthetic methodologies. Research in this area could focus on:

Asymmetric Catalysis: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands) to introduce stereocenters into derivatives of this compound. This could involve asymmetric hydrogenation, amination, or other transformations of prochiral precursors.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to synthesize optically active derivatives. For instance, the amino or carboxylic acid groups of the parent compound could be coupled with chiral synthons.

Enzymatic Resolutions: Using enzymes that can selectively react with one enantiomer of a racemic mixture of a derivative, allowing for the separation of the desired stereoisomer.

The successful development of such methodologies would be crucial for systematically evaluating the structure-activity relationships of chiral derivatives and identifying those with optimal therapeutic properties.

Rational Design of Novel Derivatives with Enhanced Biological Specificity

Rational drug design aims to create new molecules with specific biological activities based on a detailed understanding of the target's structure and function. For this compound, which has been associated with compounds showing potential anti-inflammatory and antimicrobial properties, rational design offers a pathway to enhance these activities and improve specificity. lookchem.com

Future research could involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on biological activity. This would involve creating a library of analogs by, for example, altering the position or nature of the substituents on the benzene (B151609) ring, or by derivatizing the amino and carboxyl groups. A patent related to 2-aminocarbonyl-quinoline compounds as platelet adenosine (B11128) diphosphate (B83284) receptor antagonists mentions SAR studies on related structures, indicating the utility of this approach in a similar chemical space. google.com.na

Bioisosteric Replacement: Replacing functional groups on the parent molecule with other groups that have similar physical or chemical properties but may lead to improved biological activity, selectivity, or pharmacokinetic properties. For example, the chloro group could be replaced with other halogens or a trifluoromethyl group.

Privileged Scaffolds: Incorporating the this compound motif into known "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets.

These approaches would guide the synthesis of new derivatives with a higher probability of possessing desired biological effects and reduced off-target activity.

Integration of Advanced Computational Techniques with Experimental Validation

In modern drug discovery, computational chemistry plays a vital role in accelerating the identification and optimization of lead compounds. For this compound and its potential derivatives, a combination of computational and experimental approaches would be highly synergistic.

Key areas for future exploration include:

Molecular Docking: If a specific biological target is identified (e.g., an enzyme or receptor involved in inflammation or microbial growth), molecular docking simulations could be used to predict the binding mode and affinity of derivatives of this compound to this target. This would help prioritize which derivatives to synthesize and test experimentally.

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogs has been synthesized and their biological activities measured, QSAR models could be developed. These models mathematically relate the chemical structure of the compounds to their biological activity, enabling the prediction of the activity of yet-unsynthesized derivatives.

Pharmacophore Modeling: Identifying the three-dimensional arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) of the this compound scaffold that are responsible for a particular biological activity. This pharmacophore model can then be used to screen virtual libraries for other compounds with similar features.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design process, helping to identify candidates with favorable drug-like properties.

The integration of these in silico techniques with traditional experimental validation would streamline the drug discovery process, saving time and resources.

Exploration of New Target-Specific Biological Applications

While preliminary associations point towards anti-inflammatory and antimicrobial potential, the full spectrum of biological activities for derivatives of this compound remains largely unexplored. lookchem.com Future research should aim to identify specific molecular targets and explore novel therapeutic applications.

Potential avenues of investigation include:

Enzyme Inhibition: The presence of amino, chloro, and hydroxy groups on the scaffold suggests the potential for interaction with various enzymes. High-throughput screening of derivatives against panels of enzymes, such as kinases, proteases, or metabolic enzymes, could reveal novel inhibitory activities.

Receptor Modulation: Investigating the ability of derivatives to act as agonists or antagonists at various cell surface or nuclear receptors. The listing of its methyl ester in a patent for platelet adenosine diphosphate (P2Y) receptor antagonists suggests that exploring its role in thrombosis and hemostasis could be a fruitful area. google.com.na

Antiproliferative Activity: Many substituted benzoic acids have been investigated for their potential as anticancer agents. Screening derivatives against various cancer cell lines could uncover new leads for oncology.

Antiviral or Antiparasitic Applications: Expanding the scope of antimicrobial testing to include viruses and parasites could identify new therapeutic uses.

A systematic approach to biological screening, guided by the structural features of the compound, is essential for uncovering its full therapeutic potential.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The future production of this compound and its derivatives would benefit from the development of more sustainable synthetic routes.

Research in this area could focus on:

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives. For example, developing catalytic methods for the halogenation or amination of the benzoic acid core would reduce waste compared to traditional methods.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing the generation of byproducts.

Biocatalysis: Exploring the use of enzymes or whole-cell systems to carry out specific synthetic transformations. For example, enzymes could be used for the regioselective hydroxylation or amination of the aromatic ring under mild conditions.

By embracing green chemistry principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable, which is crucial for any molecule intended for large-scale production.

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